
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene is a branched hydrocarbon with a complex structure. This compound belongs to the class of alkenes, characterized by the presence of a carbon-carbon double bond. The unique arrangement of its carbon atoms and the presence of multiple methyl groups make it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene can be achieved through various organic reactions. One common method involves the alkylation of a suitable alkene precursor with a 2,2-dimethylpropyl group under controlled conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkene, followed by the addition of the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the addition of the 2,2-dimethylpropyl group to the alkene. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the compound into a saturated hydrocarbon.
Substitution: Halogenation reactions using chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution under mild heating.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst at room temperature.
Substitution: Cl2 or Br2 in an inert solvent like carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of steric hindrance on reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Explored for its potential use in drug delivery systems, where its hydrophobic properties can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials, including lubricants and polymers.
Mécanisme D'action
The mechanism by which 4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene exerts its effects depends on the specific reaction or application. In chemical reactions, the compound’s reactivity is influenced by the steric hindrance provided by the multiple methyl groups. This can affect the accessibility of the double bond to reactants, thereby influencing the reaction rate and product distribution.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4,4-Tetramethylpentane: Another branched hydrocarbon with similar steric properties.
2,2-Dimethylbutane: A simpler branched alkane with fewer carbon atoms.
3,3-Dimethylpentane: A branched hydrocarbon with a different arrangement of methyl groups.
Uniqueness
4-(2,2-Dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene is unique due to its specific arrangement of carbon atoms and the presence of a double bond. This structure results in distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
34235-29-5 |
|---|---|
Formule moléculaire |
C16H32 |
Poids moléculaire |
224.42 g/mol |
Nom IUPAC |
4-(2,2-dimethylpropyl)-2,2,6,6-tetramethylhept-3-ene |
InChI |
InChI=1S/C16H32/c1-14(2,3)10-13(11-15(4,5)6)12-16(7,8)9/h10H,11-12H2,1-9H3 |
Clé InChI |
SEGJKPWHSIYVBS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(=CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


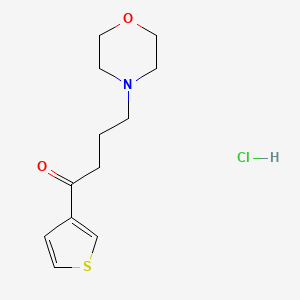

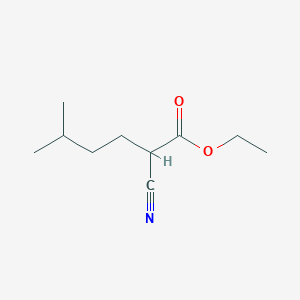
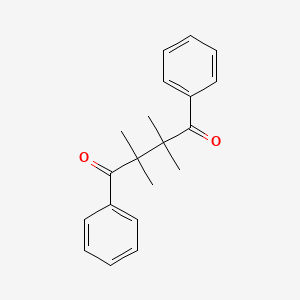


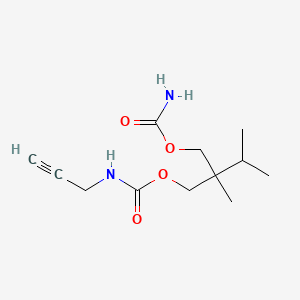
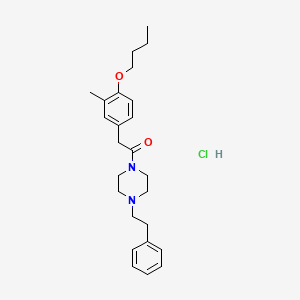

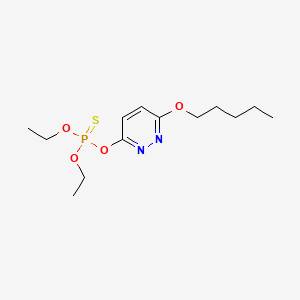
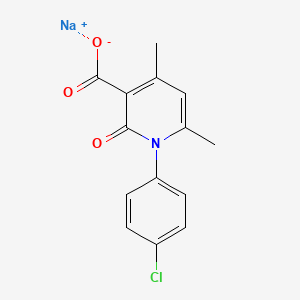


![3-{[2-Methyl-4-(trimethoxysilyl)but-3-en-2-yl]oxy}propanenitrile](/img/structure/B14684052.png)
